

WHI-P154: Basic Chemical and Solubility Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Whi-P154

CAS No.: 211555-04-3

Cat. No.: S547978

Get Quote

The table below summarizes the fundamental chemical properties and solubility data for **WHI-P154**.

Property	Description/Value
CAS Number	211555-04-3 [1]
Molecular Formula	$C_{16}H_{14}BrN_3O_3$ [2] [1]
Molecular Weight	376.2 g/mol [2] [1]
DMSO Solubility	75 mg/mL (199.36 mM) [2]
Water Solubility	Insoluble [2] [1]
Ethanol Solubility	Insoluble [2] [1]
Purity	≥ 98% - 99.77% [2] [1]

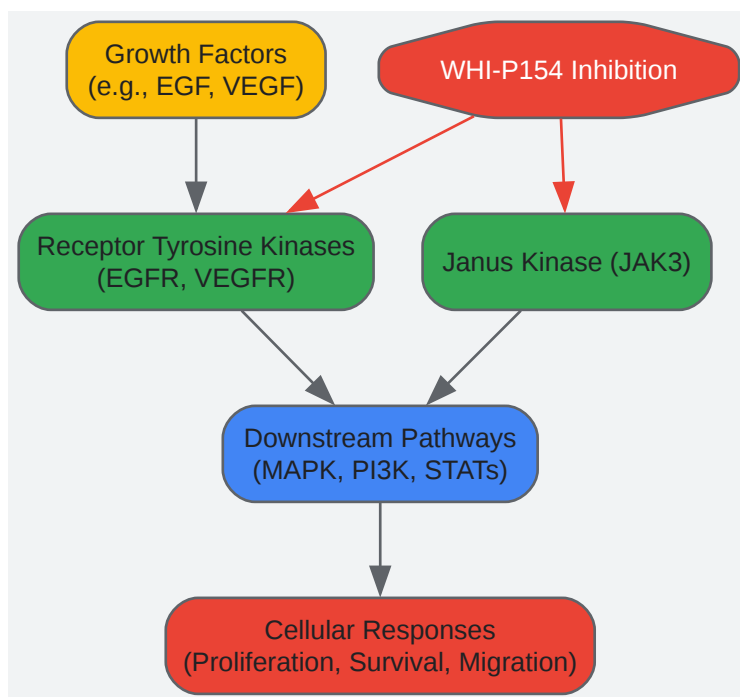
Key Biological Targets and Inhibitory Activity

WHI-P154 is a multi-kinase inhibitor. The following table outlines its primary targets and half-maximal inhibitory concentration (IC₅₀) values.

Target	Reported IC ₅₀ / Inhibition Activity
EGFR	IC ₅₀ = 4 nM [2]
VEGFR	IC ₅₀ = 100 nM [2]
Src	IC ₅₀ = 100 nM [2]
JAK3	IC ₅₀ = 1.8 μM [2] [1]
JAK2	IC ₅₀ = 1.5 μM (in JAK2-focused assays) [1]
ErbB2 (HER2)	IC ₅₀ = 2.3 - 2.5 μM [1]
Other Kinases (e.g., AKT, CHK1, PKCβ, TrkA)	IC ₅₀ > 30 μM (Inactive) [2] [1]

Mechanism of Action and Signaling Pathway

WHI-P154 exerts its effects primarily by inhibiting key kinase receptors and downstream signaling pathways, which can be visualized as follows:



Click to download full resolution via product page

*Diagram 1: **WHI-P154** inhibits key receptors and downstream signaling pathways to block cellular proliferation and survival.*

As shown in the diagram and supported by research, **WHI-P154** is a potent inhibitor of several tyrosine kinases [2] [1]. Its mechanism involves:

- **Primary Kinase Inhibition:** It directly binds to and inhibits the activity of EGFR, VEGFR, and JAK3, among others [2].
- **Downstream Signaling Disruption:** By inhibiting these upstream kinases, **WHI-P154** prevents the activation of key downstream signaling pathways, including MAPK and STAT3 phosphorylation [2] [1]. This disruption is critical in halting signals that promote cell growth and survival.
- **Induction of Apoptosis:** The blockade of these pro-survival signals leads to the programmed cell death (apoptosis) of cancer cells, such as glioblastoma cells, at micromolar concentrations [2] [1].

Experimental Protocols

Preparation of Stock Solution

Aim: To prepare a 75 mg/mL (199.36 mM) stock solution of **WHI-P154** in DMSO for *in vitro* studies.

- **Materials:** **WHI-P154** powder (MW: 376.2 g/mol), anhydrous DMSO (fresh, moisture-absorbing DMSO can reduce solubility), analytical balance, sterile vial.
- **Procedure:**
 - Weigh 75 mg of **WHI-P154** powder using an analytical balance.
 - Transfer the powder to a sterile 1 mL vial.
 - Add anhydrous DMSO to a final volume of 1 mL.
 - Vortex or sonicate the mixture briefly until the powder is completely dissolved, forming a clear solution.
- **Storage:** Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for up to 3 years [2].

Cell Viability Assay (MTT Protocol)

Aim: To determine the cytotoxic effect of **WHI-P154** on cancer cell lines.

- **Materials:** Adherent cancer cell lines (e.g., U87 or U373 glioblastoma cells), cell culture medium, **WHI-P154** stock solution, DMSO (vehicle control), 96-well plates, MTT reagent, SDS-HCl solution, microplate reader [2].
- **Procedure:**
 - **Cell Seeding:** Seed cells into a 96-well plate at a density of 2.5×10^4 cells per well. Incubate at 37°C in 5% CO₂ for 36 hours to allow cell attachment.
 - **Drug Treatment:**
 - Prepare serial dilutions of **WHI-P154** in fresh medium to achieve final concentrations typically ranging from **0.1 μM to 250 μM**.
 - Carefully aspirate the old medium from the wells and replace it with 100 μL of the medium containing the drug or vehicle control (DMSO, typically <0.5% v/v).
 - Use triplicate wells for each concentration.
 - Incubate the plate for 24 to 36 hours at 37°C [2].
 - **Viability Measurement:**
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.
 - Incubate the plate at 37°C for 4 hours.
 - Carefully remove the medium and add 100 μL of solubilization solution (10% SDS in 0.01 M HCl) to each well to dissolve the formed formazan crystals.
 - Incubate the plate overnight at 37°C.
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader [2].
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control group. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Critical Notes for Researchers

- **DMSO Concentration:** When adding **WHI-P154** stock to cell culture medium, ensure the final concentration of DMSO is kept low (e.g., ≤0.5%) to avoid solvent toxicity. DMSO at concentrations as low as 3% can significantly alter membrane permeability [3].
- **Solubility in Assay Buffers:** **WHI-P154** is insoluble in water and ethanol. For *in vitro* assays, the compound must be initially dissolved in DMSO before dilution into aqueous buffers. This may cause precipitation at higher concentrations, so visual inspection of the working solutions is recommended.
- **Off-Target Effects:** While initially characterized as a JAK3 inhibitor, **WHI-P154** exhibits potent activity against EGFR and other kinases [2] [1]. Researchers should design appropriate control experiments to confirm that observed phenotypic effects are due to the inhibition of the intended target.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. WHI-P154 | JAK Signaling Pathways inhibitor [[invivochem.com](https://www.invivochem.com)]
2. WHI-P154 | JAK inhibitor | Mechanism | Concentration [[selleckchem.com](https://www.selleckchem.com)]
3. Molecular dynamics simulation study of the effect of DMSO ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [WHI-P154: Basic Chemical and Solubility Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547978#whi-p154-dmso-solubility-75-mg-ml>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com